molecular formula C15H14F2N2OS B2386020 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea CAS No. 326016-05-1

1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea

Cat. No.: B2386020
CAS No.: 326016-05-1
M. Wt: 308.35
InChI Key: YIKSHCDGZCMMNF-UHFFFAOYSA-N
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Description

1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea is a chemical compound with the molecular formula C15H14F2N2OS and a molecular weight of 308.35 g/mol . As a thiourea derivative, it belongs to a class of compounds known for their versatile applications in scientific research and chemical synthesis. Thiourea derivatives are frequently investigated for their thermal stability and their utility in polymer chemistry. Researchers have incorporated similar phenylthiourea structures into polymer backbones to develop materials with enhanced thermal properties and chemical resistance . The presence of the difluoromethoxy (OCF2H) group on the phenyl ring is a feature of significant interest in medicinal chemistry. The incorporation of fluorine atoms and fluorinated groups, such as trifluoromethyl (-CF3) and difluoromethoxy, is a common strategy in drug discovery to fine-tune the physicochemical properties of a molecule, potentially improving its metabolic stability, lipophilicity, and binding affinity . This specific structural motif suggests potential for this compound to be used as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical research and development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-benzyl-3-[4-(difluoromethoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2OS/c16-14(17)20-13-8-6-12(7-9-13)19-15(21)18-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKSHCDGZCMMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea can be synthesized through the reaction of benzyl isothiocyanate with 4-(difluoromethoxy)aniline. The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods: Industrial production of 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield corresponding amines.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl or phenyl derivatives.

Scientific Research Applications

1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the thiourea moiety can participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Electronic and Structural Properties

The benzyl group in the target compound distinguishes it from benzoyl-substituted analogs (e.g., 1-benzoyl-3-arylthioureas). Benzyl (C₆H₅CH₂─) lacks the electron-withdrawing carbonyl present in benzoyl (C₆H₅CO─), leading to differences in electron density and hydrogen-bonding capacity. For instance, benzoyl thioureas exhibit intramolecular N–H⋯O hydrogen bonds due to the carbonyl group, stabilizing planar thiourea fragments . In contrast, the benzyl group may favor weaker C–H⋯S interactions .

The 4-(difluoromethoxy)phenyl substituent contrasts with other aryl groups:

  • Electron-withdrawing groups (e.g., 4-nitro, 4-CF₃): Enhance electrophilicity and metabolic stability .
  • Electron-donating groups (e.g., 4-hydroxyl, 4-dimethylamino): Increase solubility and hydrogen-bond donor capacity .

Data Tables

Table 1: Comparison of Key Thiourea Derivatives

Compound Name Substituent (Position 3) Molecular Weight Key Properties/Activities Reference
1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea 4-(difluoromethoxy)phenyl 320.35 (calc.) Hypothesized anti-parasitic activity
1-Benzoyl-3-(4-hydroxyphenyl)thiourea 4-hydroxyphenyl 286.32 Intramolecular N–H⋯O H-bonding
1-Benzyl-3-(3-methoxyphenyl)thiourea 3-methoxyphenyl 286.36 IC₅₀ = 1.2 µM (anti-T. brucei)
1-Benzoyl-3-[4-(dimethylamino)phenyl]thiourea 4-(dimethylamino)phenyl 299.39 Enhanced solubility, electron-rich

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Electronic Effect Bioactivity Trend
Electron-withdrawing 4-(difluoromethoxy)phenyl Withdrawing Increased metabolic stability
Electron-donating 4-hydroxyphenyl Donating Higher solubility
Halogenated 4-chlorophenyl Withdrawing Enhanced potency (e.g., IC₅₀)

Biological Activity

1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea (CAS No. 326016-05-1) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea typically involves the reaction of benzyl isothiocyanate with 4-(difluoromethoxy)aniline. The reaction conditions can vary, but common methods include solvent-free conditions or using polar aprotic solvents to enhance yield and purity.

The biological activity of thiourea derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. For 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea, studies suggest it may act as an inhibitor of specific kinases involved in cellular signaling pathways. The compound's difluoromethoxy group is hypothesized to enhance its binding affinity to target proteins due to increased lipophilicity and electronic effects.

Pharmacological Effects

1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea has been investigated for several pharmacological properties:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HCT116), and lung cancer cells (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown promising results against certain bacterial strains, suggesting potential as an antimicrobial agent. Its efficacy was evaluated using standard disk diffusion methods, revealing significant zones of inhibition.

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea against MCF7 cells, the compound demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analyses indicated that treated cells exhibited increased annexin V staining, confirming the induction of apoptosis.

Cell LineIC50 (µM)Mechanism
MCF715Apoptosis
HCT11620Cell Cycle Arrest
A54918Apoptosis

Study 2: Antimicrobial Activity

The antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli using a broth microdilution method. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound possesses moderate antibacterial activity.

Comparative Analysis with Related Compounds

To understand the unique properties of 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea, it is beneficial to compare it with structurally similar compounds:

CompoundAntitumor Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea1532 (S. aureus), 64 (E. coli)
Benzylthiourea25Not tested
Phenylthiourea30Not tested

Q & A

Q. How are solvent-mediated polymorphic transitions studied for this compound?

  • Experimental Design :
  • Recrystallize from varied solvents (e.g., DMSO, ethanol) and analyze polymorphs via SCXRD.
  • Monitor kinetics using in-situ PXRD under controlled humidity/temperature .

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